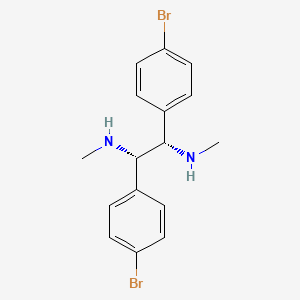![molecular formula C5H8ClNO2 B14886690 1-Amino-3-oxabicyclo[3.1.0]hexan-2-one hydrochloride](/img/structure/B14886690.png)
1-Amino-3-oxabicyclo[3.1.0]hexan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-oxabicyclo[310]hexan-2-one hydrochloride is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-oxabicyclo[3.1.0]hexan-2-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropane derivative with an oxirane compound in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-oxabicyclo[3.1.0]hexan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-Amino-3-oxabicyclo[3.1.0]hexan-2-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Amino-3-oxabicyclo[3.1.0]hexan-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxabicyclo[3.1.0]hexane-2,4-dione
- 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
Uniqueness
1-Amino-3-oxabicyclo[3.1.0]hexan-2-one hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C5H8ClNO2 |
|---|---|
Molecular Weight |
149.57 g/mol |
IUPAC Name |
1-amino-3-oxabicyclo[3.1.0]hexan-2-one;hydrochloride |
InChI |
InChI=1S/C5H7NO2.ClH/c6-5-1-3(5)2-8-4(5)7;/h3H,1-2,6H2;1H |
InChI Key |
QXAHWYZWEXBNSY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(C(=O)OC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


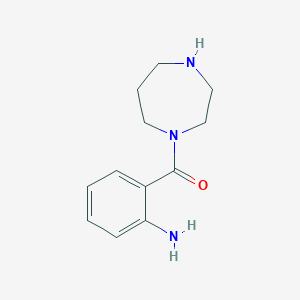
![3-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14886622.png)
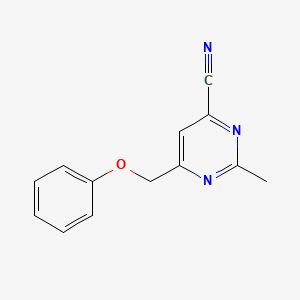
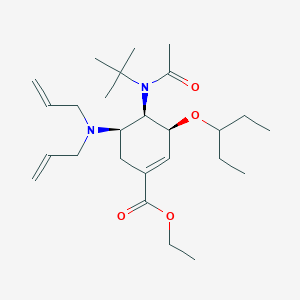
![3-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14886642.png)

![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I)](/img/structure/B14886648.png)
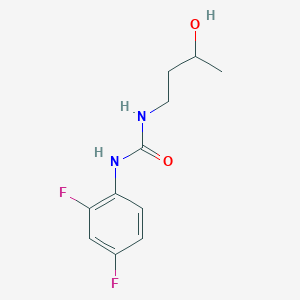
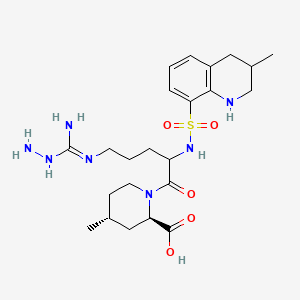

![(R)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole hydrate](/img/structure/B14886685.png)
